molecular formula C15H21NO4 B13587025 3-(3-((Tert-butoxycarbonyl)amino)phenyl)butanoic acid

3-(3-((Tert-butoxycarbonyl)amino)phenyl)butanoic acid

Cat. No.: B13587025
M. Wt: 279.33 g/mol
InChI Key: LEXBRYQQLFUOGP-UHFFFAOYSA-N
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Description

3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in peptide synthesis and other organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which allow for precise control of reaction conditions and efficient production . The use of continuous flow chemistry can enhance the safety and efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: The major product is the free amine after the removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a protecting group in organic synthesis and peptide synthesis.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Utilized in the development of pharmaceuticals and drug candidates.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups in the molecule without affecting the protected amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoic acid is unique due to its specific structure and the presence of the Boc protecting group, which provides stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection of amine groups are required.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid

InChI

InChI=1S/C15H21NO4/c1-10(8-13(17)18)11-6-5-7-12(9-11)16-14(19)20-15(2,3)4/h5-7,9-10H,8H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

LEXBRYQQLFUOGP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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